molecular formula C19H24N4O2 B2540607 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea CAS No. 2034501-31-8

1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea

Cat. No.: B2540607
CAS No.: 2034501-31-8
M. Wt: 340.427
InChI Key: PYBOCEVLPFOFRN-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications

  • Stability and Dimerization Properties : One study delved into the stability and lifetime of quadruply hydrogen-bonded 2-ureido-4[1H]-pyrimidinone dimers. These compounds are known for strong dimerization via hydrogen bonds, and the research provides a detailed analysis of their dimerization constant and the lifetime of the dimer. This is relevant for understanding the molecular interactions and stability of compounds like 1-Phenethyl-3-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)urea (Söntjens, Sijbesma, van Genderen, & Meijer, 2000).

  • Potential in Cancer Treatment : Another study focused on a novel series of N-aryl-N'-pyrimidin-4-yl ureas, optimized to be potent and selective inhibitors of the fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers. This research suggests the potential therapeutic use of these compounds in cancer treatment (Guagnano et al., 2011).

  • Antimicrobial and Anticancer Activities : A study synthesizing new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, including pyrimidine derivatives, revealed these compounds have significant antimicrobial activity and in vitro cytotoxicity against various cancer cell lines. This highlights the potential of pyrimidine-urea derivatives in antimicrobial and anticancer applications (El-Sawy, Mandour, El-Hallouty, Shaker, & Abo‐Salem, 2013).

  • Enzyme Inhibition and Neurological Applications : Research on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors indicates the potential of such compounds in treating neurological disorders like Alzheimer's disease. This study underscores the importance of structural optimization for achieving high inhibitory activities (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Properties

IUPAC Name

1-(2-phenylethyl)-3-(4-pyrimidin-2-yloxycyclohexyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-18(20-14-11-15-5-2-1-3-6-15)23-16-7-9-17(10-8-16)25-19-21-12-4-13-22-19/h1-6,12-13,16-17H,7-11,14H2,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBOCEVLPFOFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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